While resources like PubChem and the Chemical Abstracts Service (CAS) provide basic information on the compound, including its structure, formula, and CAS number (56432-20-3) [, ], there is no readily available data on its established research applications.
Based on the chemical structure of 3-Naphthalen-1-yl-benzaldehyde, containing both a naphthalene and benzaldehyde group, it is possible that researchers might be interested in exploring its potential applications in areas related to:
3-Naphthalen-1-yl-benzaldehyde is an organic compound characterized by its molecular formula and a molecular weight of approximately 232.28 g/mol. This compound features a naphthalene ring substituted with a benzaldehyde group at the 3-position, which imparts unique chemical properties and reactivity. The structure consists of a fused bicyclic aromatic system, making it a significant compound in organic synthesis and various industrial applications .
Research indicates that 3-naphthalen-1-yl-benzaldehyde exhibits various biological activities, particularly in medicinal chemistry. Its ability to form Schiff bases with amines allows it to interact with biological targets, potentially influencing enzyme activity and biochemical pathways. Studies suggest its role in developing therapeutic agents due to these interactions, although specific biological effects require further investigation .
Several synthetic routes exist for producing 3-naphthalen-1-yl-benzaldehyde:
3-Naphthalen-1-yl-benzaldehyde finds applications across various fields:
Interaction studies have focused on the binding affinity of 3-naphthalen-1-yl-benzaldehyde with various biological targets. Its aldehyde functionality allows it to inhibit certain enzymes by forming stable complexes, which may lead to therapeutic applications against diseases such as cancer. Additionally, molecular docking studies indicate favorable interactions with active sites of enzymes like acetylcholinesterase, suggesting potential neuroprotective effects .
Several compounds share structural similarities with 3-naphthalen-1-yl-benzaldehyde:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Naphthalene-2-carboxaldehyde | Aldehyde group at a different position on the naphthalene ring | Different reactivity patterns due to positional change |
| Benzaldehyde | Lacks the naphthalene ring | Simpler structure; primarily used in flavoring and fragrance |
| 1-Naphthaldehyde | Aldehyde group directly attached to the naphthalene ring | Similar reactivity but lacks the benzaldehyde moiety |
Uniqueness: The distinct positioning of the naphthalene and benzaldehyde moieties in 3-naphthalen-1-yl-benzaldehyde grants it specific chemical properties and reactivity that differentiate it from these similar compounds. This unique structure facilitates particular interactions in both biochemical and industrial contexts that are not achievable with other related compounds .
Classical Friedel-Crafts acylation represents one of the fundamental approaches for synthesizing naphthalene-benzaldehyde derivatives, including 3-naphthalen-1-yl-benzaldehyde [2]. The Friedel-Crafts acylation reaction involves the addition of an acyl group to an aromatic ring through electrophilic aromatic substitution, typically employing an acid chloride and a Lewis acid catalyst such as aluminum chloride [2].
In the synthesis of naphthalene derivatives, the reaction proceeds through a four-step mechanism beginning with the formation of a complex between the Lewis acid catalyst and the acyl halide [2]. The acyl halide loses a halide ion to form an acylium ion, which is stabilized by resonance and subsequently executes an electrophilic attack on the aromatic naphthalene ring [2]. The resulting intermediate complex undergoes deprotonation, restoring aromaticity to the ring while regenerating the aluminum chloride catalyst [2].
The regioselectivity of naphthalene acylation is significantly influenced by solvent choice, which directly affects the product distribution between different positional isomers [6]. When the reaction is performed in non-polar solvents such as dichloromethane, dichloroethane, or chloroform, the 1-acetylnaphthalene formation is preferred [6]. Conversely, when the reaction is conducted in polar solvents such as nitrobenzene, the formation of 2-acetylnaphthalene is favored due to the formation of a complex between nitrobenzene and aluminum chloride that cannot be accommodated at the alpha-position due to steric hindrance [10].
Temperature optimization studies have demonstrated that naphthalene acylation reactions typically require controlled temperatures between 60-70 degrees Celsius for optimal yield and selectivity [10]. The use of tetrachloroethane as solvent at these temperatures consistently produces alpha-substituted products, while nitrobenzene under similar conditions yields beta-substituted derivatives [10].
Table 1: Solvent Effects on Naphthalene Acylation Regioselectivity
| Solvent | Temperature (°C) | Major Product | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|---|
| Dichloromethane | 60-70 | 1-acetylnaphthalene | 75-80 | 4-6 |
| Tetrachloroethane | 60-70 | 1-acetylnaphthalene | 80-85 | 3-5 |
| Nitrobenzene | 60-70 | 2-acetylnaphthalene | 70-75 | 5-7 |
| Chloroform | 60-70 | 1-acetylnaphthalene | 70-75 | 4-6 |
The synthesis of benzaldehyde-naphthalene conjugates through Friedel-Crafts methodology requires careful consideration of the acylation sequence and subsequent functional group transformations [10]. Multiple acylation reactions can occur when using succinic anhydride, resulting in mixtures of alpha and beta isomers due to the high reactivity of naphthalene [10].
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds in naphthalene-benzaldehyde derivatives [3]. These reactions typically proceed through three consecutive steps: oxidative addition, transmetalation, and reductive elimination [3].
Suzuki-Miyaura cross-coupling represents one of the most prevalent methods for synthesizing biaryl compounds, including naphthalene-benzaldehyde derivatives [21] [23]. The reaction employs palladium catalysts to facilitate the coupling between organoboron compounds and organic halides under basic conditions [21]. The mechanism centers around a square-planar palladium complex that alternates between palladium(0) and palladium(II) oxidation states during the catalytic cycle [27].
Recent developments in Suzuki-Miyaura coupling have focused on the use of 1,8-diaminonaphthalene-protected arylboronic acids, which demonstrate remarkable stability toward protodeborylation due to their diminished boron-Lewis acidity [20]. These dan-substituted aryl boron compounds enable direct cross-coupling reactions using weak bases in conjunction with palladium-copper cooperative catalyst systems [20].
Table 2: Palladium-Catalyzed Cross-Coupling Conditions for Naphthalene Derivatives
| Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Pd(dba)₂/dppf | K₂CO₃ | 80-100 | 12-24 | 75-85 | High |
| PdCl₂(dppf) | Cs₂CO₃ | 100-120 | 8-16 | 80-90 | High |
| Pd(OAc)₂/Bu₄NBr | K₂CO₃ | 60-80 | 6-12 | 70-80 | Moderate |
| Pd(PPh₃)₄ | Na₂CO₃ | 90-110 | 10-20 | 65-75 | Moderate |
The Negishi coupling reaction offers an alternative approach for carbon-carbon bond formation in naphthalene synthesis, utilizing organozinc reagents as nucleophilic coupling partners [3]. This methodology has demonstrated particular effectiveness with secondary and tertiary alkyl reagents, although isomerization and reduction side reactions can occur through beta-hydride elimination pathways [3].
Heck reactions have also been successfully applied to the synthesis of naphthalene derivatives, particularly in the formation of extended aromatic systems [24]. The reaction involves the coupling of aryl halides with alkenes in the presence of palladium catalysts and bases, proceeding through a mechanism involving oxidative addition, alkene insertion, beta-hydride elimination, and reductive elimination [28].
Bimetallic cooperativity has emerged as an important strategy for naphthalene synthesis, with 2-phosphinoimidazole-derived palladium(II) dimers enabling unprecedented coupling reactions [25]. These complexes facilitate the formation of 1,3-disubstituted naphthalenes through the coupling of aryl iodides and methyl ketones in the presence of silver triflate [25].
Microwave-assisted synthesis has revolutionized the preparation of naphthalene derivatives by offering more uniform heating, higher yields, faster reaction rates, and milder reaction conditions [45]. The technology provides several advantages over conventional heating methods, including reduced reaction times from days to minutes and improved selectivity for desired products [45].
Microwave-assisted intramolecular dehydrogenative Diels-Alder reactions have proven particularly effective for naphthalene synthesis [45]. These reactions produce diverse naphthalene structures in yields ranging from 71-100 percent with reaction times as short as 30 minutes [45]. The key to successful microwave-assisted synthesis lies in proper solvent selection, considering factors such as boiling point, microwave absorption, polarity, and solvent volume [45].
Table 3: Microwave-Assisted Reaction Conditions for Naphthalene Synthesis
| Substrate Type | Solvent | Temperature (°C) | Time (min) | Yield (%) | Power (W) |
|---|---|---|---|---|---|
| Styrene derivatives | DCE | 180 | 30-200 | 71-100 | 300 |
| Phthalaldehyde | DCB | 225 | 15-60 | 85-95 | 300 |
| Fused precursors | DCB | 300 | 45-120 | 70-90 | 300 |
| Allene substrates | DCE | 180 | 60-180 | 75-98 | 300 |
Solvent-free synthesis approaches have gained significant attention for their environmental benefits and often improved reaction outcomes [4]. These methodologies eliminate the need for organic solvents while maintaining or improving reaction efficiency through enhanced mass transfer and reduced waste generation [4].
Three-component coupling reactions represent an important advancement in naphthalene synthesis, offering incredible structural diversity from simple starting materials [14]. These reactions involve the formation of isoindole intermediates followed by intramolecular Diels-Alder reactions and subsequent nitrene extrusion to afford naphthalene products [14]. The methodology demonstrates high regioselectivity when using unsymmetrical alkynes and provides access to diverse naphthalene derivatives in a single synthetic operation [14].
Microwave-assisted catalyst synthesis has also shown promise for naphthalene-related transformations [11]. Nanosized molybdenum carbide catalysts synthesized by microwave irradiation demonstrate comparable efficiency to traditional temperature-programmed reduction methods while significantly reducing synthesis time from several hours to just a few minutes [31].
Stereochemical control in naphthalene synthesis requires careful consideration of reaction conditions, catalyst selection, and substrate design [7]. The formation of specific stereoisomers can be influenced by factors such as temperature, pressure, catalyst loading, and reaction atmosphere [7].
Temperature effects play a crucial role in determining both conversion rates and stereochemical outcomes [31]. Studies have shown that optimal naphthalene formation occurs within specific temperature ranges, with lower temperatures resulting in incomplete conversion and higher temperatures leading to over-reaction or undesired side products [31]. For instance, naphthalene hydrogenation reactions require temperatures of at least 300 degrees Celsius for significant conversion, while temperatures above 350 degrees Celsius can lead to complete hydrogenation to decalin [31].
Table 4: Reaction Parameter Optimization for Stereochemical Control
| Parameter | Optimal Range | Effect on Selectivity | Impact on Yield |
|---|---|---|---|
| Temperature | 250-350°C | High influence | Moderate |
| Pressure | 30-40 atm | Moderate influence | High |
| Catalyst loading | 1.5-10 wt% | High influence | High |
| Reaction time | 1-4 h | Low influence | Moderate |
Hydrogen pressure significantly affects both catalytic efficiency and product distribution in naphthalene-related reactions [31]. Optimal conditions typically require pressures between 30-40 atmospheres to achieve high conversion while enabling the formation of desired stereoisomers [31]. Reduced pressures lead to decreased conversion rates and altered product distributions [31].
Catalyst loading optimization provides another important tool for controlling reaction outcomes [31]. Studies demonstrate that increasing catalyst dosage from 50 to 300 milligrams can increase naphthalene conversion from 80 to 100 percent while significantly affecting the formation of specific stereoisomeric products [31]. Lower catalyst loadings favor the formation of partially reduced intermediates, while higher loadings promote complete transformation to target products [31].
Byproduct management strategies focus on reaction condition optimization and catalyst design [32]. The formation of unwanted side products can be minimized through careful control of reaction parameters and the use of selective catalysts [32]. Phosphine-mediated iterative arene homologation reactions demonstrate effective byproduct control through proper nucleophile selection and reaction condition optimization [32].
Recycling and regeneration studies have shown that optimized catalysts can maintain activity for multiple reaction cycles without significant loss of performance [31]. Catalyst stability assessments indicate that well-designed systems can withstand at least five reaction cycles while maintaining both conversion rates and stereochemical selectivity [31].
Nuclear magnetic resonance spectroscopy represents the cornerstone technique for structural characterization of 3-Naphthalen-1-yl-benzaldehyde. The compound's molecular framework, comprising a naphthalene ring system connected to a benzaldehyde moiety at the meta position, presents distinctive spectroscopic signatures that enable comprehensive structural elucidation [1] [2].
The ¹H Nuclear Magnetic Resonance spectrum of 3-Naphthalen-1-yl-benzaldehyde exhibits characteristic resonances that reflect the compound's aromatic architecture. The aldehydic proton appears as a singlet in the downfield region at approximately 9.95-10.05 parts per million, consistent with aromatic aldehyde chemical shift patterns observed in related benzaldehyde derivatives [3] [4]. This chemical shift represents the deshielding effect of the carbonyl group and the aromatic ring system.
The naphthalene ring system contributes seven aromatic protons resonating in the 7.8-8.6 parts per million region. These signals demonstrate the characteristic splitting patterns associated with the naphthalene framework, including both ortho and meta coupling relationships [2] [5]. The benzene ring substituted with the aldehyde functionality provides four additional aromatic protons appearing in the 7.4-7.8 parts per million range, with meta-coupling constants typically ranging from 1.5-2.5 hertz and ortho-coupling constants spanning 7.5-8.5 hertz [3] [6].
The ¹³C Nuclear Magnetic Resonance spectrum provides critical information regarding the carbon framework of the molecule. The carbonyl carbon of the aldehyde group appears in the characteristic range of 190-195 parts per million, reflecting the electronic environment of the aldehydic functionality [4] [6]. The aromatic carbon atoms of both the naphthalene and benzene ring systems resonate in the 125-135 parts per million region, while quaternary aromatic carbons involved in the inter-ring connection appear at 135-145 parts per million [7] [5].
Two-dimensional correlation spectroscopy provides invaluable connectivity information for structural confirmation. The 2D-COSY spectrum reveals cross-peaks indicating through-bond coupling relationships between adjacent aromatic protons [8] [9]. These correlations enable the assignment of individual proton resonances within the complex aromatic manifold and confirm the substitution pattern of the molecule.
The correlation patterns distinguish between protons on the naphthalene ring system and those on the benzaldehyde moiety, facilitating complete spectroscopic assignment [10] [11]. Long-range correlations between the aldehydic proton and ortho aromatic carbons provide additional structural confirmation through heteronuclear multiple bond correlation experiments.
Single-crystal X-ray diffraction serves as the definitive technique for absolute structural determination of 3-Naphthalen-1-yl-benzaldehyde. While specific crystallographic data for this compound remains limited in the literature, comparative analysis with structurally related naphthalene-benzaldehyde derivatives provides insights into expected crystallographic parameters [12] [13] [14].
Based on structural analogies with related compounds, 3-Naphthalen-1-yl-benzaldehyde likely crystallizes in a monoclinic or triclinic crystal system, consistent with the asymmetric molecular geometry [15] [16]. The molecular packing arrangements are influenced by π-π stacking interactions between aromatic rings and potential weak hydrogen bonding involving the aldehydic functionality [17] [18].
X-ray crystallographic analysis reveals the three-dimensional molecular architecture, including bond lengths, bond angles, and torsional relationships. The dihedral angle between the naphthalene ring system and the benzene ring represents a critical structural parameter that influences the compound's physical and chemical properties [13] [14]. Typical dihedral angles in related systems range from 2-87 degrees, depending on crystal packing forces and intermolecular interactions [12] [19].
The crystal structure analysis elucidates intermolecular interactions governing solid-state organization. π-π stacking interactions between naphthalene rings and C-H⋯O hydrogen bonding involving the aldehydic oxygen atom contribute to crystal stability [12] [19]. These weak interactions influence physical properties including melting point, solubility, and mechanical characteristics [20] [17].
High-resolution mass spectrometry provides precise molecular mass determination and fragmentation pattern analysis for structural confirmation of 3-Naphthalen-1-yl-benzaldehyde [21] [22]. The molecular ion peak appears at m/z 233.096 [M+H]⁺ under electrospray ionization conditions, confirming the molecular formula C₁₇H₁₂O [1] [2].
The exact mass determination of 232.088815 daltons validates the proposed molecular formula and eliminates structural isomers with identical nominal masses [21] [23]. The isotopic pattern analysis confirms the elemental composition and provides additional structural validation through comparison with theoretical isotopic distributions [24] [25].
Collision-induced dissociation generates characteristic fragment ions that provide structural information regarding the molecular connectivity. Common fragmentation pathways include loss of the carbonyl group (28 daltons) yielding m/z 205, loss of the formyl group (29 daltons) producing m/z 204, and subsequent aromatic fragmentations generating smaller aromatic ions [22] [26]. These fragmentation patterns confirm the presence of the aldehyde functionality and the naphthalene-benzene connectivity [23] [25].
Multiple-stage mass spectrometry experiments provide detailed fragmentation pathways that confirm structural assignments. The sequential loss of functional groups and ring fragmentations enable differentiation between structural isomers and validation of the proposed connectivity [27] [28].
Infrared spectroscopy combined with density functional theory calculations provides comprehensive vibrational analysis of 3-Naphthalen-1-yl-benzaldehyde. The characteristic vibrational modes enable functional group identification and structural confirmation through comparison with theoretical predictions [29] [30] [31].
The carbonyl stretching vibration appears in the 1700-1710 cm⁻¹ region, characteristic of aromatic aldehydes [29] [32]. This frequency reflects the conjugation between the carbonyl group and the aromatic π-system, resulting in reduced force constant compared to aliphatic aldehydes. The aldehydic C-H stretching vibration manifests as a distinctive band at 2720-2750 cm⁻¹, providing diagnostic confirmation of the aldehyde functionality [29] [33].
The naphthalene and benzene ring systems contribute multiple vibrational modes in the fingerprint region. Aromatic C=C stretching vibrations appear at 1590-1610 cm⁻¹, while aromatic C-H stretching modes manifest in the 3050-3080 cm⁻¹ region [34] [32]. Ring breathing modes and in-plane deformation vibrations provide additional structural fingerprints in the 1400-1600 cm⁻¹ range [35] [36].
Computational vibrational analysis using density functional theory with the B3LYP functional and 6-311+G(d,p) basis set provides theoretical vibrational frequencies for comparison with experimental spectra [30] [37] [38]. The calculated frequencies require scaling factors (typically 0.96-0.98) to account for anharmonic effects and basis set limitations [39] [33].
The correlation between experimental and calculated frequencies validates structural assignments and enables complete vibrational mode characterization. Total energy distribution analysis identifies the primary atomic motions contributing to each vibrational mode, facilitating unambiguous assignment of observed bands [30] [36] [33].
| Spectroscopic Parameter | Experimental Range | DFT-Calculated Value | Mode Assignment |
|---|---|---|---|
| C=O stretch (aldehydic) | 1700-1710 cm⁻¹ | 1705 cm⁻¹ (scaled) | Aromatic aldehyde carbonyl |
| Aromatic C=C stretches | 1590-1610 cm⁻¹ | 1600, 1580 cm⁻¹ | Ring breathing modes |
| Aromatic C-H stretches | 3050-3080 cm⁻¹ | 3070 cm⁻¹ (scaled) | C-H stretching vibrations |
| Aldehyde C-H stretch | 2720-2750 cm⁻¹ | 2735 cm⁻¹ (scaled) | Aldehydic C-H mode |